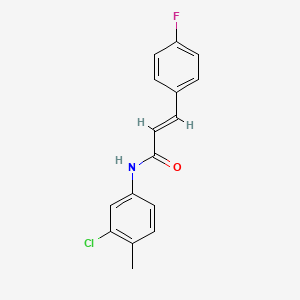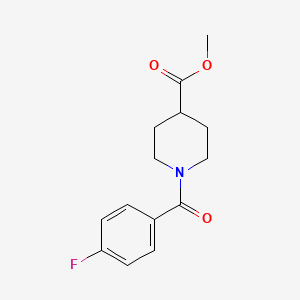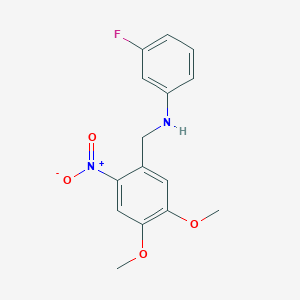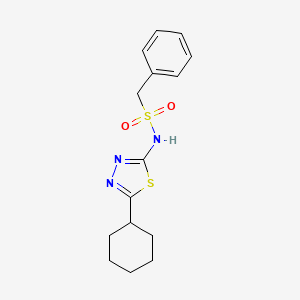
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating the transport of salt and water across cell membranes, particularly in the lungs and digestive system. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis and other diseases involving CFTR dysfunction.
作用机制
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide acts as a non-competitive inhibitor of CFTR by binding to a site on the channel protein that is distinct from the ATP-binding site. This binding prevents the opening of the CFTR channel, thereby reducing the transport of chloride ions and water across cell membranes. The exact mechanism of how N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide interacts with CFTR is still under investigation, but it is thought to involve conformational changes in the channel protein.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. In epithelial cells, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide inhibits chloride secretion and reduces the volume of fluid secreted by the cells. In airway smooth muscle cells, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide reduces the contraction of the cells and inhibits the release of inflammatory mediators. In pancreatic cells, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide reduces insulin secretion and impairs glucose tolerance. These effects highlight the importance of CFTR in regulating a wide range of physiological processes.
实验室实验的优点和局限性
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has several advantages as a research tool, including its high specificity for CFTR, its ability to inhibit CFTR activity in a reversible manner, and its ease of use in a variety of cell types and experimental systems. However, there are also some limitations to its use, such as its potential off-target effects on other ion channels or transporters, its potential toxicity at high concentrations, and its limited solubility in aqueous solutions.
未来方向
There are many potential future directions for research on N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide and its applications in medicine. Some possible areas of focus include:
1. Developing more potent and selective CFTR inhibitors based on the structure of N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide.
2. Investigating the potential therapeutic applications of CFTR inhibitors in cystic fibrosis and other diseases involving CFTR dysfunction, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
3. Studying the role of CFTR in other physiological processes beyond salt and fluid transport, such as cell proliferation and differentiation.
4. Exploring the potential use of CFTR inhibitors in combination with other drugs or therapies to enhance their efficacy.
5. Developing new methods for delivering CFTR inhibitors to specific tissues or cells, such as using nanoparticles or gene therapy approaches.
Overall, N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide is a valuable research tool with many potential applications in medicine and biology. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential in various disease contexts.
合成方法
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide was first synthesized by a team of researchers at the University of North Carolina at Chapel Hill in 2003. The synthesis method involves the reaction of 3-(4-fluorophenyl)acrylic acid with N-(3-chloro-4-methylphenyl)ethanamide in the presence of a coupling reagent and a base. The resulting product is then purified by column chromatography to obtain N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide in high yield and purity.
科学研究应用
N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide has been widely used in scientific research to study the function and regulation of CFTR channels. It has been shown to selectively inhibit CFTR activity without affecting other ion channels or transporters. This specificity makes N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)acrylamide a valuable tool for investigating the role of CFTR in various physiological processes, such as salt and fluid secretion in the lungs and digestive system.
属性
IUPAC Name |
(E)-N-(3-chloro-4-methylphenyl)-3-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO/c1-11-2-8-14(10-15(11)17)19-16(20)9-5-12-3-6-13(18)7-4-12/h2-10H,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALROHKMEQRKETR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)
![3-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B5848552.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)

![3-[(2-methyl-2-propen-1-yl)thio]-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5848602.png)

![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)